molecular formula C14H16N2O2S B2610796 N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide CAS No. 860649-65-6

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide

Cat. No.: B2610796
CAS No.: 860649-65-6
M. Wt: 276.35
InChI Key: JKMJAMSOMNXGDM-UHFFFAOYSA-N
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Description

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide is a chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35404 g/mol . This compound features a phenylacetamide core substituted with a sulfanyl group linked to a 3,5-dimethyl-4-isoxazolyl moiety. It is known for its diverse applications in scientific research and industry.

Preparation Methods

The synthesis of N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The isoxazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-14(10(2)18-16-9)8-19-13-6-4-12(5-7-13)15-11(3)17/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMJAMSOMNXGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665897
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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